2-(2-Methoxyphenyl)-1-propylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO/c1-3-11-16-12-7-6-9-14(16)13-8-4-5-10-15(13)17-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3 |
InChI Key |
LZIHGLHZDYUAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxyphenyl 1 Propylpiperidine and Analogues
Diverse Synthetic Routes and Reaction Pathways
The construction of the 2-(2-methoxyphenyl)-1-propylpiperidine structure can be approached through several synthetic blueprints. A common strategy involves the initial formation of the 2-(2-methoxyphenyl)piperidine (B2585660) core, followed by the introduction of the N-propyl group. Alternatively, the piperidine (B6355638) ring can be constructed with the N-propyl substituent already in place.
Key reaction types employed in the synthesis of piperidine analogues include:
Catalytic Hydrogenation: The reduction of substituted pyridine (B92270) precursors is a widely used method. nih.gov
Cyclization Reactions: Intramolecular reactions to form the six-membered ring are common, often triggered by cascades. acs.orgajchem-a.com
Reductive Amination: This reaction is crucial for forming C-N bonds, either in ring formation or for N-alkylation. nih.gov
Organometallic Additions: The use of Grignard or organolithium reagents to introduce the aryl group to a piperidine precursor.
A plausible route to the target compound could involve the N-propylation of 2-(2-methoxyphenyl)piperidine. This precursor can be synthesized through methods like the addition of a 2-methoxyphenyl Grignard reagent to a suitable piperideine or by the reduction of 2-(2-methoxyphenyl)pyridine. The final N-alkylation step can be achieved via reductive amination with propanal or by nucleophilic substitution using a propyl halide.
Multi-step syntheses allow for the careful and controlled assembly of complex molecules like 2-arylpiperidines. These sequences often involve the creation and subsequent modification of a key intermediate.
One prominent multi-step approach involves the cyclodehydration of an aryl-δ-oxoacid with a chiral auxiliary, such as (R)-phenylglycinol, to produce a chiral non-racemic bicyclic lactam. rsc.org This lactam serves as a versatile precursor. Through stereoselective reduction, the oxazolidine (B1195125) ring is opened, leading to the formation of the desired 2-arylpiperidine enantiomer. rsc.orgnih.gov This method provides a structured pathway to control the stereochemistry at the C2 position.
Another strategy employs flow chemistry, where reagents are passed through columns containing immobilized catalysts or reactants. This technique allows for the seamless integration of multiple synthetic steps into a continuous sequence, improving efficiency and purity. syrris.jp For instance, a flow process could link the formation of an intermediate, a cyclization reaction, and a final purification step into a single, automated operation. syrris.jp
Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer an efficient route to highly substituted piperidines. ajchem-a.comresearchgate.net These reactions can rapidly generate molecular complexity from simple starting materials.
The selection of appropriate precursors and reaction conditions is paramount for the successful synthesis of this compound and its analogues.
Key Precursors:
Aryl Source: 2-Methoxybenzaldehyde, 1-bromo-2-methoxybenzene, or 2-methoxyphenylboronic acid can serve as the source for the 2-methoxyphenyl group.
Piperidine Ring Formation: Precursors like 5-chloroketones can undergo cyclization when treated with an amine source. acs.org Substituted pyridines can be hydrogenated to form the piperidine ring. nih.gov
N-Propyl Group Introduction: 1-Bromopropane, 1-iodopropane, or propanal (for reductive amination) are common reagents for installing the propyl group onto the piperidine nitrogen.
The table below summarizes typical reaction conditions for key synthetic transformations in the synthesis of 2-arylpiperidine analogues.
| Transformation | Catalyst/Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| Pyridine Hydrogenation | Heterogeneous Ru or Ni catalyst | Various | Varies | Good to High | nih.gov |
| Lactam Reduction | 9-BBN | THF | Room Temp. | ~70% | rsc.org |
| N-Alkylation (Reductive Amination) | NaBH(OAc)₃, Propanal | Dichloromethane | Room Temp. | High | N/A |
| N-Alkylation (Substitution) | K₂CO₃, 1-Bromopropane | Acetonitrile (B52724) | Reflux | High | N/A |
| Kinetic Resolution | n-BuLi, (-)-sparteine (B7772259) | THF | -40 °C | High | nih.govacs.org |
Stereochemical Control in this compound Synthesis
Since the C2 position of this compound is a stereocenter, controlling the stereochemical outcome of the synthesis is a significant challenge. Methodologies are designed to be either enantioselective (selecting for one of two enantiomers) or diastereoselective (selecting for one of two or more diastereomers). nih.govchemrxiv.org
Several advanced strategies have been developed to achieve high levels of stereocontrol in the synthesis of 2-substituted piperidines.
Enantioselective Methods:
Chiral Auxiliaries: As mentioned, the use of chiral auxiliaries like (R)-phenylglycinol in condensation reactions with achiral δ-oxoacids can produce chiral bicyclic lactams. The inherent chirality of the auxiliary directs the stereochemical course of subsequent reactions, allowing for the synthesis of specific enantiomers of the 2-arylpiperidine. rsc.orgnih.gov
Kinetic Resolution: This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic starting material. For N-Boc-2-arylpiperidines, a chiral base system of n-BuLi and (-)-sparteine can selectively deprotonate one enantiomer, allowing for its separation or further functionalization. nih.govacs.org This method can yield both the unreacted starting material and the product in high enantiomeric purity. nih.gov
Biocatalysis: Enzymes, such as transaminases, can be used to catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. By selecting the appropriate enzyme, it is possible to produce either the (R) or (S) enantiomer with very high enantiomeric excess (>99.5%). acs.org
Diastereoselective Methods:
Substrate-Controlled Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of a new stereocenter being formed. For instance, the reduction of a chiral lactam intermediate can proceed with high diastereoselectivity depending on the reducing agent and the substituents present on the lactam. rsc.org
Diastereoselective Lithiation: In appropriately substituted piperidines, deprotonation with an organolithium reagent can occur selectively at one position. Subsequent trapping with an electrophile then proceeds with high diastereoselectivity, allowing for the synthesis of specific diastereomers, such as trans-2,6-disubstituted piperidines. rsc.org
Multi-component Cascade Reactions: Certain multi-component reactions are highly stereoselective, forming only one of many possible diastereomers. These reactions can construct polysubstituted piperidines with three or even four stereocenters in a single step with high diastereoselectivity. researchgate.net
Once a mixture of stereoisomers is synthesized, they must be separated and purified. The techniques employed depend on whether the isomers are enantiomers or diastereomers.
Diastereomers: Since diastereomers have different physical properties, they can typically be separated by standard laboratory techniques such as column chromatography on silica (B1680970) gel or recrystallization.
Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Common methods include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to separate enantiomers.
Resolution via Diastereomeric Salts: The racemic mixture can be reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These salts can then be separated by crystallization, followed by regeneration of the individual enantiomers.
Analytical Characterization Techniques for Structural Elucidation
A comprehensive suite of analytical techniques is required to unambiguously determine the structure and purity of the synthesized this compound and its analogues. drugsandalcohol.ie
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. rsc.orgresearchgate.net Characteristic signals would include those for the propyl group, the piperidine ring protons, and the aromatic protons of the methoxyphenyl group.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. chemicalbook.commdpi.com
2D NMR (COSY, HMBC, HSQC): These experiments reveal correlations between protons (COSY) or between protons and carbons (HMBC, HSQC), allowing for the definitive assignment of the molecular skeleton and the position of substituents. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.
Electron Ionization (EI-MS): Provides a fragmentation pattern that can be used as a molecular fingerprint. nist.gov
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which allows for the calculation of its elemental formula. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of MS, making it ideal for analyzing complex reaction mixtures. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For the target compound, characteristic C-H (aliphatic and aromatic), C-N, and C-O stretching vibrations would be expected. mdpi.com
The table below outlines the expected analytical data for the structural confirmation of 2-arylpiperidines.
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Proton environment, connectivity | Signals in aromatic (6.8-7.5 ppm), methoxy (B1213986) (~3.8 ppm), piperidine ring (1.5-3.5 ppm), and propyl group (0.8-2.5 ppm) regions. |
| ¹³C NMR | Carbon skeleton | Resonances for aromatic, methoxy, piperidine, and propyl carbons. |
| HRMS | Exact mass, elemental formula | A molecular ion peak corresponding to the exact mass of C₁₅H₂₃NO (233.1780). nih.gov |
| IR | Functional groups | C-H (sp², sp³), C-O (ether), C-N stretches. |
Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are indispensable for the structural determination of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) helps in determining the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules like this compound. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms.
¹H NMR: The proton NMR spectrum of a 2-aryl-piperidine derivative is expected to show distinct signals corresponding to the aromatic, piperidine, and N-alkyl protons. nih.gov For the 2-(2-methoxyphenyl) moiety, aromatic protons would typically appear in the downfield region (δ 6.8-7.5 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. Protons on the piperidine ring would exhibit complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The benzylic proton at the C2 position of the piperidine ring is of particular interest and its chemical shift provides information about its environment. nih.gov The N-propyl group protons would also be found in the aliphatic region, with the methylene (B1212753) group adjacent to the nitrogen appearing more downfield than the terminal methyl group. Variable-temperature (VT) NMR spectroscopy can be employed to study conformational dynamics, such as the rotation of N-acyl groups in related piperidine structures. nih.govacs.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the methoxyphenyl group would resonate between δ 110-160 ppm. The methoxy carbon signal is expected around δ 55 ppm. The carbons of the piperidine ring typically appear in the range of δ 20-60 ppm, with the carbon atom attached to the aromatic ring (C2) and those adjacent to the nitrogen (C2 and C6) being the most deshielded within the ring's aliphatic carbons. researchgate.net The carbons of the N-propyl group would show signals in the upfield region of the spectrum. The chemical shifts of the piperidine ring carbons are influenced by the nature of the N-alkyl substituent. researchgate.net
| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |
|---|---|---|
| Aromatic (methoxyphenyl) | 6.8 - 7.5 (multiplet) | 110 - 160 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Piperidine Ring | 1.5 - 3.5 (multiplets) | 20 - 60 |
| N-Propyl (-CH₂CH₂CH₃) | 0.9 - 3.0 (multiplets) | 10 - 60 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of a compound. Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly used. nih.gov
For N-alkylated piperidine derivatives, fragmentation often occurs via cleavage of the bonds adjacent to the nitrogen atom. nih.govresearchgate.net In the case of this compound, the molecular ion peak [M+H]⁺ would be expected in ESI-MS. Key fragmentation pathways would likely involve:
Loss of the N-propyl group.
Cleavage of the piperidine ring.
Fragmentation of the methoxyphenyl moiety.
In studies of the related compound 2-methoxydiphenidine (2-MXP), electrospray LC-MS analysis showed a protonated molecule that could be subjected to collision-induced dissociation to produce characteristic product ions, aiding in its identification. researchgate.net The fragmentation of piperidine alkaloids often involves the neutral loss of substituents, which provides clues about the compound's structure. nih.gov
| Ion Type | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| Fragment 1 | Loss of the propyl group |
| Fragment 2 | Cleavage of the piperidine ring |
| Fragment 3 | Ions corresponding to the methoxyphenyl moiety |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands. drugsandalcohol.ie
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and propyl groups occurs just below 3000 cm⁻¹.
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether of the methoxy group would be expected in the range of 1230-1270 cm⁻¹ (asymmetric stretching) and 1020-1075 cm⁻¹ (symmetric stretching).
C-N stretching: The stretching vibration for the tertiary amine (C-N) would be observed in the fingerprint region, typically between 1020-1250 cm⁻¹.
Aromatic C=C stretching: These bands are expected in the 1450-1600 cm⁻¹ region.
In situ IR spectroscopy has been effectively used to monitor reactions involving N-substituted piperidines, such as lithiation processes, by tracking the changes in characteristic vibrational bands. acs.orgnih.gov
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric C-O-C Stretch (Ether) | 1230 - 1270 |
| Symmetric C-O-C Stretch (Ether) | 1020 - 1075 |
| C-N Stretch (Tertiary Amine) | 1020 - 1250 |
Chromatographic Purity Assessment (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of pharmaceutical compounds and for separating isomers. drugsandalcohol.ie For piperidine-containing compounds, reversed-phase HPLC is commonly employed. semanticscholar.orgunipi.it
Stationary Phase: An octadecyl silica column (C18) is a versatile and frequently used stationary phase for the analysis of such compounds. semanticscholar.orgunodc.org
Mobile Phase: A typical mobile phase consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing additives like formic acid or trifluoroacetic acid to improve peak shape). researchgate.netsemanticscholar.org
Detection: UV detection is common, with the detection wavelength set to a maximum absorbance of the chromophore. The methoxyphenyl group in the target molecule would allow for UV detection. For instance, the related compound 2-MXP has a UV maximum at 278 nm. researchgate.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For new chemical entities, a purity of >95% is often required. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it a highly sensitive and specific technique for purity analysis and impurity profiling. semanticscholar.orgnih.gov This method is particularly useful for identifying unknown impurities by providing molecular weight information.
In the analysis of piperidine derivatives, LC-MS can differentiate between positional isomers and identify metabolites. researchgate.net The method can be validated for parameters such as linearity, limit of detection (LOD), and accuracy. nih.gov For example, a validated LC-MS method for determining piperidine as a genotoxic impurity showed excellent linearity and a low detection limit. nih.gov Tandem MS (MS/MS) can be used for structural elucidation of the separated components, which is crucial for characterizing byproducts and degradation products. researchgate.net
| Parameter | Typical Conditions |
|---|---|
| Technique | Reversed-Phase HPLC, LC-MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water or Methanol / Water, often with 0.1% Formic Acid or TFA |
| Elution | Gradient or Isocratic |
| Detection | UV (e.g., ~278 nm), MS (e.g., ESI positive mode) |
Structure Activity Relationship Sar of 2 2 Methoxyphenyl 1 Propylpiperidine Analogues
Systematic Exploration of Piperidine (B6355638) Ring Substitutions
The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the pharmacological profile of 2-(2-Methoxyphenyl)-1-propylpiperidine analogues. ajchem-a.com
Impact of N-Substitution on Biological Activity
The N-substituent on the piperidine ring is a key determinant of biological activity. In a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the nature of the N-substituent was found to be crucial for binding affinity and selectivity. While this specific study does not include a propyl group as seen in this compound, the principles of N-substitution are broadly applicable. For instance, in a study of piperidine-based monoamine transporter inhibitors, the stereochemistry and nature of the N-substituent significantly affected potency and selectivity. clinmedkaz.org
| N-Substituent Modification | General Impact on Biological Activity | Reference Compound Example |
| Variation in alkyl chain length | Can modulate binding affinity and selectivity. | N/A in provided context |
| Introduction of bulky groups | May enhance or decrease activity depending on the target's steric tolerance. | N/A in provided context |
| Incorporation of polar groups | Can influence pharmacokinetic properties and introduce new interactions. | N/A in provided context |
Effects of Phenyl Ring Modifications
Modifications to the 2-methoxyphenyl group have a profound impact on the activity of these analogues. The position and nature of substituents on the phenyl ring are critical for target interaction. nih.gov In a study of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists, the substitution pattern on the phenyl ring was a key factor in achieving selectivity. nih.gov Although the primary compound of interest has a 2-methoxy substituent, the SAR principles from related analogues are instructive. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the substituent pattern of the phenyl ring played a pivotal role in binding affinity and selectivity for opioid receptors. nih.gov
| Phenyl Ring Modification | General Impact on Biological Activity | Example from Analogous Compounds |
| Positional Isomers of Methoxy (B1213986) Group | Alters the electronic and steric profile, affecting binding. | In 2,5-dimethoxyphenylpiperidines, this substitution pattern was key for 5-HT2A receptor selectivity. nih.gov |
| Introduction of Other Substituents | Can introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions). | In a series of MOR agonists, a 3-hydroxy group on the phenyl ring was important for activity. nih.gov |
| Removal of Methoxy Group | Generally leads to a significant change in activity, highlighting its importance. | N/A in provided context |
Identification of Key Pharmacophoric Features for Target Binding
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For piperidine derivatives, key pharmacophoric features often include a hydrophobic region, a hydrogen bond acceptor, an aromatic ring, and a positively ionizable feature. researchgate.net In the context of this compound, the 2-methoxyphenyl group likely serves as a key hydrophobic and aromatic feature, while the piperidine nitrogen provides a positively ionizable center at physiological pH. The oxygen of the methoxy group can act as a hydrogen bond acceptor. These features are crucial for the molecule's orientation and interaction within the binding pocket of its biological target. nih.govnih.gov
Computational and Predictive Models in SAR Elucidation
Computational and predictive models are invaluable tools for elucidating the SAR of this compound analogues. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping help to identify the key molecular descriptors that correlate with biological activity. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds at their respective targets, helping to explain the observed SAR trends. rsc.org For example, docking studies of piperidine derivatives have been used to suggest potential interactions with receptors like the ADORA1 receptor. researchgate.net These computational approaches can guide the design of new analogues with improved potency and selectivity by predicting how structural modifications will affect target binding. clinmedkaz.orgrsc.org
Computational Chemistry and Molecular Modeling Applications
In Silico Approaches for Ligand-Target Interactions
In silico methods are crucial for predicting how a ligand, such as 2-(2-Methoxyphenyl)-1-propylpiperidine, will interact with its biological target. nih.gov These approaches can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with a higher likelihood of success. nih.gov Ligand-based and receptor-based methods are the two main categories of these computational strategies. unipi.it Ligand-based approaches rely on the principle of similarity, where compounds with similar structures are predicted to have similar biological activities. unipi.it Receptor-based approaches, on the other hand, utilize the three-dimensional structure of the target protein to predict ligand binding. unipi.it
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in understanding the binding mode of this compound and its analogs with their respective receptors. For instance, docking studies on derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been used to investigate their interactions with the dopamine (B1211576) D2 receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. researchgate.net The accuracy of docking is often evaluated by its ability to reproduce the crystallographic binding pose of a known ligand. u-strasbg.fr
The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction between the ligand and the target. biorxiv.org For example, in a study of substituted piperidines and (2-methoxyphenyl)piperazines, molecular docking was used to predict the binding affinities for the dopamine D2 receptor, with one compound showing a high affinity with a Ki value of 54 nM. nih.gov
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 Receptor | -8.1 | Asp114 |
| Compound 121558793 | PLpro | -8.70 ± 0.05 | Tyr-268, Asp-164, Gln-269 |
| Picrocrocin | COX-2 | -8.1 | Not Specified |
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes that a ligand and its target undergo over time. chemrxiv.org This technique is essential for understanding the flexibility of both the ligand and the protein, which is often not captured by static docking methods. chemrxiv.orgnih.gov MD simulations can be used to assess the stability of the ligand-protein complex and to identify the most stable binding conformations. nih.govresearchgate.net The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to evaluate the stability of the complex. nih.gov
For example, MD simulations of a ligand-dopamine D2 receptor complex revealed that a salt bridge between the piperidine (B6355638) moiety and Asp114 contributes to the stability of one of the possible docking orientations. nih.gov The duration of these simulations can range from nanoseconds to microseconds, depending on the computational resources available and the specific research question being addressed. chemrxiv.orgescholarship.org
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epstem.net These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, chemical potential, and hardness. mdpi.com
A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com The chemical potential reflects the tendency of a molecule to donate or accept electrons, with a more negative value suggesting higher reactivity. mdpi.com Hardness measures the resistance to changes in electron configuration, with higher values indicating greater stability. mdpi.com These electronic properties are valuable for understanding the structure-activity relationships of compounds like this compound and its derivatives.
| Property | Value | Interpretation |
|---|---|---|
| Chemical Potential | -4.0811 eV | Higher reactivity |
| Hardness | 7.3759 eV | Greater stability, lower reactivity |
| Softness | 0.1356 eV⁻¹ | Higher reactivity |
Virtual Screening and Lead Identification Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be either ligand-based or structure-based. Ligand-based virtual screening involves searching for molecules that are similar to known active compounds. mdpi.com Structure-based virtual screening, which often employs molecular docking, involves fitting candidate molecules into the binding site of a target protein. mdpi.com
These strategies are instrumental in the early stages of drug discovery for identifying initial "hits" that can be further optimized into "leads." danaher.comchemrxiv.org For example, virtual screening of a database of FDA-approved drugs identified potential arginase inhibitors. mdpi.com The identified hits can then be subjected to further computational and experimental validation. danaher.com
Integration of Computational Methods with Experimental Data
The most powerful approach in drug discovery involves the integration of computational methods with experimental data. mdpi.comresearchgate.net Computational predictions can guide experimental work by prioritizing compounds for synthesis and testing. mdpi.com In turn, experimental results can be used to refine and validate computational models, leading to more accurate predictions. researchgate.net
This iterative cycle of prediction and validation accelerates the drug development process. mdpi.comresearchgate.net For instance, the binding affinities of newly synthesized compounds can be compared with the predicted values from molecular docking to assess the accuracy of the computational model. mdpi.com Similarly, the biological activity of a series of compounds can be used to develop quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds. danaher.com
Preclinical Pharmacological Research of this compound Largely Undocumented in Publicly Available Scientific Literature
Comprehensive searches of publicly available scientific literature and databases have revealed a significant lack of specific preclinical pharmacological data for the chemical compound this compound. While research exists for structurally related piperidine derivatives, detailed in vitro and in vivo studies characterizing the functional activity, efficacy, and neuromodulatory effects of this specific molecule are not readily accessible.
The requested detailed analysis of preclinical research, including in vitro cellular and biochemical assays and in vivo efficacy studies in animal models, could not be completed due to the absence of published research on this compound. Information regarding its receptor activation or inhibition profiles, potential for enzyme activity modulation, and effects in behavioral pharmacology models, on neurotransmitter levels, or in specific disease models remains uncharacterized in the public domain.
Emerging Research Directions and Future Perspectives
Development of Advanced Synthetic Strategies for Complex Analogues
The creation of novel analogues of 2-(2-Methoxyphenyl)-1-propylpiperidine with enhanced potency, selectivity, and improved pharmacokinetic profiles is critically dependent on the evolution of synthetic chemistry. Researchers are moving beyond traditional methods to embrace more sophisticated and efficient strategies for generating molecular diversity.
Key advancements include:
Stereoselective Synthesis: Given that biological activity is often dependent on the specific stereochemistry of a molecule, developing synthetic routes that yield enantiomerically pure compounds is a high priority. Techniques such as asymmetric catalysis and the use of chiral auxiliaries are being employed to control the three-dimensional arrangement of atoms in newly synthesized piperidine (B6355638) derivatives.
Multi-component Reactions (MCRs): These reactions allow for the combination of three or more starting materials in a single step to form a complex product, offering a highly efficient path to novel structures. ajchem-a.com The application of MCRs can accelerate the generation of diverse libraries of this compound analogues for screening. ajchem-a.com
Catalytic C-H Activation: This modern synthetic tool enables the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. ajchem-a.com Applying C-H activation strategies to the piperidine or phenyl rings of the core structure allows for the introduction of new functional groups in previously inaccessible positions, creating unique analogues with potentially novel pharmacological properties.
Late-Stage Functionalization: This approach focuses on modifying complex, drug-like molecules at a late stage in the synthetic sequence. It provides a powerful method for rapidly generating a set of analogues from a common advanced intermediate, which is particularly useful for structure-activity relationship (SAR) studies.
These advanced synthetic methods are crucial for building complex, three-dimensional molecules that can achieve higher selectivity and potency for their intended biological targets.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the vast chemical space around the this compound scaffold, researchers are increasingly relying on high-throughput screening (HTS) and combinatorial chemistry. researchgate.netbenthamscience.com These technologies enable the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the pace of drug discovery.
Combinatorial Chemistry: This field involves the systematic and repetitive connection of a set of different chemical "building blocks" to create large libraries of related compounds. snv63.ru Using the 2-(2-methoxyphenyl)piperidine (B2585660) core as a starting point, combinatorial approaches can be used to vary the substituents on the phenyl ring, the alkyl chain on the piperidine nitrogen, and the piperidine ring itself.
High-Throughput Screening (HTS): HTS involves the use of automated robotics and sensitive detection methods to test the biological or biochemical activity of every compound in a large library. researchgate.net By screening these libraries against specific receptors or cellular models, scientists can quickly identify "hits"—compounds that exhibit a desired biological effect. These hits then serve as the starting point for further optimization.
The integration of combinatorial synthesis and HTS provides a powerful engine for discovering new derivatives with unique pharmacological profiles, potentially leading to new therapeutic applications for this class of compounds. researchgate.net
Exploration of Novel Receptor Targets and Polypharmacology
Initial research on (2-methoxyphenyl)piperidine and related (2-methoxyphenyl)piperazine structures has often focused on their interactions with well-established neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.govnih.gov However, future research is aimed at broadening the scope of investigation to identify novel receptor targets and to understand the potential for polypharmacology—the ability of a single compound to interact with multiple targets. nih.gov
Receptor Binding Profiling: A systematic approach involves screening this compound and its analogues against a broad panel of receptors, ion channels, and enzymes. This can uncover unexpected interactions and identify novel targets. For example, related compounds have been evaluated for their affinity at adrenergic and sigma receptors in addition to serotonergic targets. nih.govnih.gov
Polypharmacology: While drug development has traditionally focused on creating highly selective ligands for a single target, there is growing recognition that engaging multiple targets can lead to greater therapeutic efficacy, particularly for complex diseases like those affecting the central nervous system (CNS). nih.gov By intentionally designing or identifying compounds that modulate a specific combination of targets, it may be possible to achieve synergistic effects or a more robust therapeutic response. One study, for instance, developed derivatives of (2-methoxyphenyl)piperazine with high affinity for 5-HT1A receptors but reduced activity at α1-adrenergic receptors to improve the side-effect profile. nih.gov
The table below summarizes the receptor binding affinities for various analogues containing the (2-methoxyphenyl)piperazine moiety, illustrating the diverse pharmacology of this structural class.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| p-MPPI | 5-HT1A | Data demonstrates high affinity | nih.gov |
| Analogue 25 | Dopamine D2 | 54 | nih.gov |
| WAY-100635 Analogue 6b | 5-HT1A | Subnanomolar range | nih.gov |
| Analogue 2a | 5-HT1A | 0.12 - 0.63 | nih.gov |
| ACP-103 | 5-HT2A | pK(i) = 9.3 | nih.gov |
| AC-90179 | 5-HT2A | High potency as inverse agonist | researchgate.net |
Data presented as reported in the literature; direct comparison may be limited by variations in experimental conditions.
Application of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and design. nih.govresearchgate.netwiley.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding the design of new molecules with a higher probability of success. nih.gov
For the this compound scaffold, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build models that correlate the structural features of a series of compounds with their biological activity. These models can then predict the activity of virtual, unsynthesized compounds, helping chemists prioritize which analogues to synthesize.
Virtual Screening: AI can be used to screen massive virtual libraries of compounds against a computer model of a biological target. nih.gov This process, which is much faster and cheaper than physical HTS, can identify promising candidates for further investigation.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have desired properties, such as high affinity for a specific receptor and favorable drug-like characteristics.
Predictive Toxicology: AI models can be trained to predict potential toxicity or off-target effects of new molecules early in the design phase, reducing the likelihood of late-stage failures. researchgate.net
Role of this compound in the Development of Chemical Probes
A chemical probe is a small molecule used as a tool to study and manipulate a biological system, such as a specific protein or pathway. stanford.eduresearchgate.net High-quality probes are characterized by their high potency, selectivity, and well-understood mechanism of action. Derivatives of this compound have significant potential for development into chemical probes.
Probing Receptor Function: A highly selective ligand for a specific receptor subtype can be used to investigate the physiological and pathological roles of that receptor. By activating or blocking the receptor with the probe, researchers can gain insights into its function in cells and living organisms.
Imaging Agents: By incorporating a radioactive isotope (e.g., ¹⁸F or ¹¹C) or a fluorescent tag into the structure of a potent and selective ligand, it can be transformed into an imaging agent. nih.gov For example, fluorinated analogues of related compounds have been designed as potential positron emission tomography (PET) ligands to visualize 5-HT1A receptors in the brain. nih.gov This allows for the non-invasive study of receptor distribution and density, which can be valuable in neuroscience research and for diagnosing diseases.
Target Validation: Chemical probes are essential for validating whether a specific biological target is relevant to a disease. If a selective probe that modulates the target produces a therapeutic effect in a disease model, it provides strong evidence that the target is a valid one for drug development.
The development of potent and selective derivatives of this compound will not only advance therapeutic possibilities but also provide the scientific community with valuable tools to explore fundamental biological processes.
Table of Mentioned Compounds
| Compound Name | Chemical Class / Note |
|---|---|
| This compound | Core compound of the article |
| (2-Methoxyphenyl)piperazine | Related structural scaffold |
| p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) | Iodinated 5-HT1A ligand |
| WAY-100635 (N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide) | 5-HT1A antagonist |
| ACP-103 (Pimavanserin) | 5-HT2A receptor inverse agonist |
| AC-90179 (2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide) | Selective 5-HT2A receptor inverse agonist |
| Haloperidol (B65202) | Reference antipsychotic drug |
| Clozapine | Reference antipsychotic drug |
| Ketamine | Dissociative anesthetic |
| Methoxetamine | Dissociative anesthetic |
| 2-Methoxydiphenidine (2-MXP) | Research chemical, dissociative anesthetic |
Q & A
Q. What are the recommended synthesis routes for 2-(2-Methoxyphenyl)-1-propylpiperidine, and what analytical techniques are critical for confirming structural integrity?
Methodological Answer: Synthesis typically involves reductive amination between 2-methoxyphenylacetone and 1-propylpiperidine or nucleophilic substitution of a piperidine precursor. Key steps include purification via column chromatography and recrystallization. For structural confirmation:
- NMR spectroscopy (1H/13C) to verify substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemical assignments, as demonstrated in piperidine derivative studies .
- HPLC with UV/Vis or MS detection to assess purity (>95% recommended for pharmacological assays).
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer: Due to limited toxicity data (acute/chronic effects not fully characterized):
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Store in airtight containers away from oxidizers; avoid water jets during fire incidents (CO₂/dry powder extinguishers preferred) .
- Follow spill protocols: isolate area, use absorbents, and dispose as hazardous waste .
- Maintain a poison control center contact for emergencies, as advised in SDS guidelines .
Q. How should researchers design initial pharmacological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors/ion channels common to piperidine derivatives (e.g., σ receptors, NMDA antagonists) based on structural analogs .
- In vitro assays :
- Radioligand binding assays (e.g., competitive displacement with [³H]-ligands) to determine IC₅₀ values.
- Functional assays (e.g., calcium flux or electrophysiology for ion channel modulation).
- Dose-Response Curves : Use ≥10 concentrations (logarithmic scaling) to ensure accurate EC₅₀/IC₅₀ calculations.
- Include positive/negative controls (e.g., known σ receptor ligands) to validate assay robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity across different in vitro models?
Methodological Answer:
- Assay Conditions : Compare buffer pH, temperature, and co-factor availability (e.g., Mg²⁺ for NMDA receptors), which may alter compound-receptor interactions.
- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside functional assays) .
- Selectivity Panels : Screen against unrelated targets (e.g., GPCRs, kinases) to rule off-target effects.
- Data Normalization : Account for batch-to-batch variability in cell lines or protein preparations using internal standards .
Q. What methodological approaches are recommended to assess environmental persistence and bioaccumulation potential given the lack of data?
Methodological Answer:
- OECD Guidelines :
- Test 301 : Ready biodegradability screening.
- Test 305 : Bioaccumulation in aquatic species (e.g., fish BCF studies).
- Computational Models :
- Soil Mobility : Conduct column leaching experiments with varying pH/organic matter content .
- Metabolite Identification : Use LC-HRMS to track degradation products in simulated environmental matrices .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of derivatives?
Methodological Answer:
- Analog Synthesis : Modify the methoxy group position, propyl chain length, or piperidine substitution.
- Computational Docking : Map interactions with homology models of targets (e.g., NMDA receptors) using software like AutoDock Vina.
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors or hydrophobic regions .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic features with activity trends .
Q. What strategies are effective for addressing the lack of chronic toxicity data in preclinical studies?
Methodological Answer:
- Subacute Dosing : Conduct 28-day rodent studies with histopathology, hematology, and organ weight analysis.
- Genotoxicity Screening : Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) .
- Metabolite Profiling : Identify reactive intermediates via liver microsome incubations + LC-MSⁿ.
- Cross-Species Extrapolation : Compare in vitro cytotoxicity (e.g., HepG2 cells) with in vivo rodent data to estimate safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
